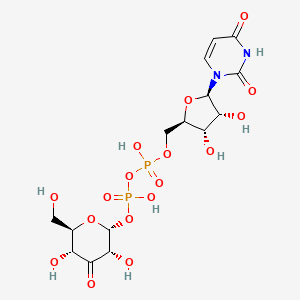

UDP-3-ketoglucose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

UDP-3-keto-alpha-D-glucose is uDP-sugar having 3-keto-alpha-D-glucose as the sugar component. It is an UDP-sugar and a secondary alpha-hydroxy ketone. It derives from a 3-dehydro-D-glucose. It is a conjugate acid of an UDP-3-keto-alpha-D-glucose(2-).

Applications De Recherche Scientifique

Biochemical Role and Metabolism

UDP-3-ketoglucose acts as an intermediate in the metabolism of sugars within organisms. It is involved in the biosynthesis of various polysaccharides, including glycosaminoglycans, which are crucial for cellular structure and function. The enzyme UDP-glucose dehydrogenase catalyzes the conversion of UDP-glucose to UDP-glucuronic acid, an important step in the production of glycosaminoglycans like hyaluronic acid and chondroitin sulfate .

Table 1: Key Enzymatic Pathways Involving this compound

| Enzyme | Reaction | Product |

|---|---|---|

| UDP-glucose dehydrogenase | UDP-glucose → UDP-glucuronic acid | UDP-glucuronic acid |

| Kanosamine synthase | UDP-glucose → this compound → UDP-kanosamine | UDP-kanosamine |

Therapeutic Applications

Research indicates that this compound derivatives may have potential therapeutic applications due to their reducing properties. For instance, studies have shown that UDP-3-ketoglucosamine can reduce metmyoglobin in bovine cardiac muscle, suggesting a role in oxidative stress management . This property could be leveraged in developing treatments for conditions related to oxidative damage.

Biotechnological Applications

The production of glycosaminoglycans through engineered microbial systems has gained attention for its industrial potential. By utilizing heterologous expression systems, such as Escherichia coli and Saccharomyces cerevisiae, researchers have successfully produced significant amounts of UDP-glucuronic acid from this compound. This production pathway is critical for creating biocompatible materials used in tissue engineering and regenerative medicine .

Table 2: Production Yields of UDP-glucuronic Acid

| Microbial Host | Enzyme Source | Yield (µM) |

|---|---|---|

| E. coli | Zymomonas mobilis | 28.4 |

| E. coli | Lactobacillus johnsonii | 14.9 |

| S. cerevisiae | Zymomonas mobilis | 17.9 |

| S. cerevisiae | Capra hircus | 14.6 |

Case Studies

Several studies have explored the applications of this compound in various contexts:

- Glycosaminoglycan Production : A study demonstrated the successful expression of UDP-glucose dehydrogenase from different organisms in E. coli, leading to enhanced production of UDP-glucuronic acid, a precursor for glycosaminoglycans. This work highlights the potential for industrial-scale production using genetically modified organisms .

- Oxidative Stress Research : Another research project focused on the reducing capability of UDP-3-ketoglucosamine in muscle tissues, providing insights into its role in mitigating oxidative damage during muscle metabolism .

Propriétés

Formule moléculaire |

C15H22N2O17P2 |

|---|---|

Poids moléculaire |

564.29 g/mol |

Nom IUPAC |

[(2R,3S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-oxooxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C15H22N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-9,11-14,18,20-21,23-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,11-,12-,13-,14-/m1/s1 |

Clé InChI |

VRDZHCNPFRUVRQ-SZNRHJFNSA-N |

SMILES isomérique |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H](C(=O)[C@@H]([C@H](O3)CO)O)O)O)O |

SMILES canonique |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(=O)C(C(O3)CO)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.